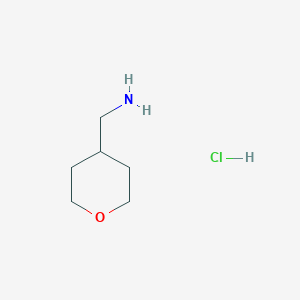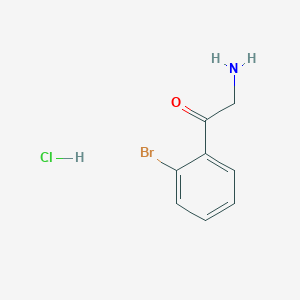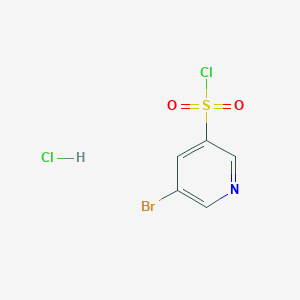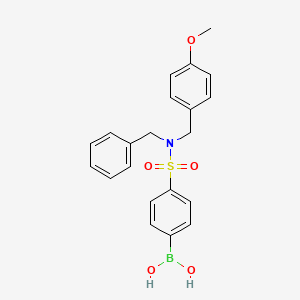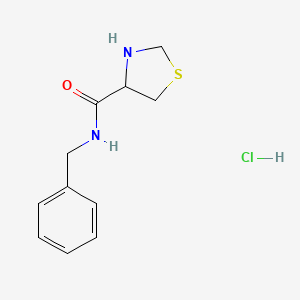
N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride
Descripción general
Descripción
“N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride” is a biochemical used for proteomics research . It is a derivative of thiazolidine, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the Knoevenagel condensation reaction of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, 2,4-thiazolidinedione, and anhydrous sodium acetate in acetic acid, when treated with α-bromoalkylarylketones, dimethylformamide (DMF), and anhydrous potassium hydroxide, produced N-substituted 5-(chromene-3-yl) methylene-2,4-thiazolidinediones .Chemical Reactions Analysis
Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry. They are used as vehicles in the synthesis of valuable organic combinations . A study demonstrated the feasible methodology for the synthesis of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Thiazolidine derivatives, such as N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride, are known for their role in the synthesis of bioactive compounds. They serve as key intermediates in the production of various pharmacologically active molecules. The presence of sulfur in the thiazolidine ring enhances the pharmacological properties, making these derivatives valuable in creating potent bioactive compounds with diverse therapeutic effects .
Anticancer Activity
Research has shown that thiazolidine derivatives exhibit significant anticancer properties. They can be designed to target specific cancer cell lines, providing a pathway for the development of new anticancer drugs. The structural flexibility of thiazolidine allows for the optimization of drug candidates for better selectivity and potency against cancer cells .
Antimicrobial and Antifungal Applications
N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride derivatives have been evaluated for their antimicrobial and antifungal activities. These compounds can be effective against a range of pathogenic microorganisms, offering a potential solution for treating infections resistant to conventional antibiotics .
Neuroprotective Effects
The neuroprotective potential of thiazolidine derivatives is another area of interest. These compounds can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .
Anti-inflammatory and Analgesic Properties
Thiazolidine derivatives are also investigated for their anti-inflammatory and analgesic effects. They can be used to develop new medications that alleviate pain and reduce inflammation without the side effects associated with current treatments .
Peptide Chemistry
In peptide chemistry, thiazolidine derivatives are utilized as protecting groups for the N-terminal cysteine of peptide thioester fragments. This application is crucial for facilitating peptide ligation, a technique used in the synthesis of complex peptides and proteins .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field involves developing multifunctional drugs and improving their activity . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
Propiedades
IUPAC Name |
N-benzyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFOJPLNREAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



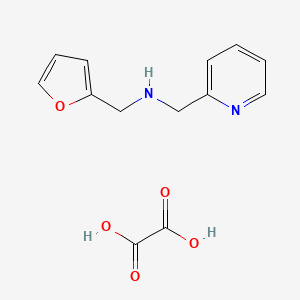
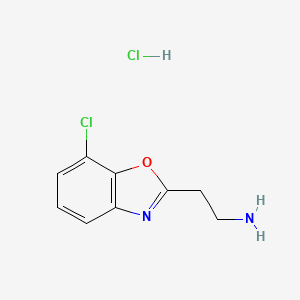
![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)

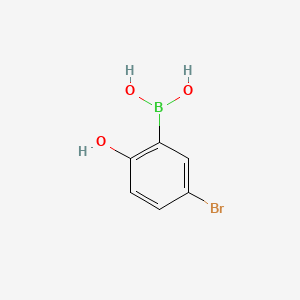
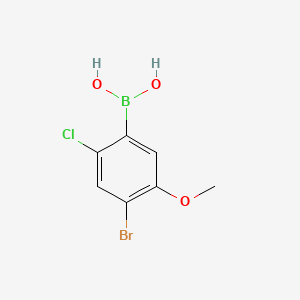
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
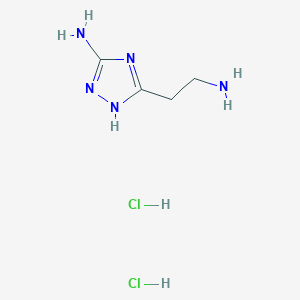
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)
